molecular formula C20H34N2O4 B1583697 1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)- CAS No. 65992-66-7

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

Cat. No.: B1583697
CAS No.: 65992-66-7
M. Wt: 366.5 g/mol
InChI Key: HASUCEDGKYJBDC-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- is a derivative of cyclohexane, a six-carbon ring molecule. This compound contains two methylamine groups attached at positions 1 and 3 of the ring, and four oxiranylmethyl groups linked to the nitrogens of the methylamine groups. It has a molecular formula of C20H34N2O4 and a molecular weight of 366.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- typically involves the reaction of 1,3-cyclohexanedimethanamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of intermediate aziridines, which are subsequently converted to the desired product by ring-opening reactions with additional epichlorohydrin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)- involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of cross-linked networks in polymers and resins. The amine groups can also participate in hydrogen bonding and protonation, influencing the compound’s interactions with other molecules.

Properties

IUPAC Name

1-[3-[[bis(oxiran-2-ylmethyl)amino]methyl]cyclohexyl]-N,N-bis(oxiran-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h15-20H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASUCEDGKYJBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN(CC2CO2)CC3CO3)CN(CC4CO4)CC5CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65992-67-8
Record name 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65992-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80984470
Record name N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine}
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65992-66-7
Record name 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65992-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065992667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine}
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
Reactant of Route 2
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
Reactant of Route 3
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
Reactant of Route 4
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
Reactant of Route 5
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-
Reactant of Route 6
1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

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